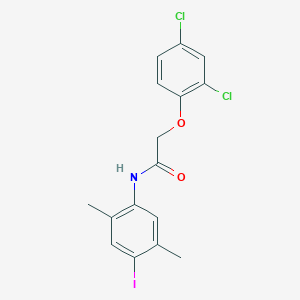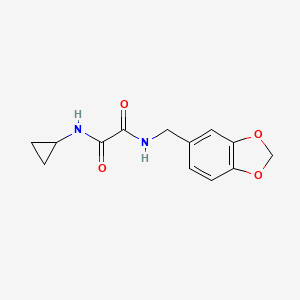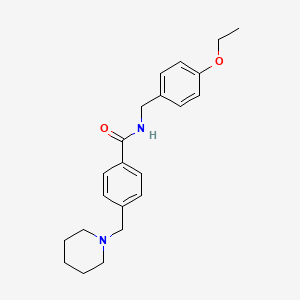![molecular formula C18H23N3O6 B4613661 ethyl 4-[N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4613661.png)
ethyl 4-[N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycyl]-1-piperazinecarboxylate
Overview
Description
Ethyl 4-[N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycyl]-1-piperazinecarboxylate is a useful research compound. Its molecular formula is C18H23N3O6 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.15868546 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Intermediate for Medicinal Chemistry
Ethyl 4-[N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycyl]-1-piperazinecarboxylate serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly in the development of antihypertensive agents like Doxazosin. An improved one-pot synthesis method for preparing N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a related compound, highlights its importance in the streamlined manufacture of drugs aimed at treating conditions such as hypertension and benign prostate hyperplasia (BPH). This method is notable for its higher and more consistent yields, underscoring the compound's role in medicinal chemistry (C. Ramesh, R. B. Reddy, & G. M. Reddy, 2006).
Antimicrobial and Antiurease Activities
Research into hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, which start from ethyl piperazine-1-carboxylate, reveals the potential for antimicrobial and antiurease activities. These compounds have been found to exhibit moderate to good antimicrobial activity against various microorganisms, indicating their potential application in treating infections. Additionally, certain compounds in this class have demonstrated antiurease activity, suggesting further therapeutic uses in combating diseases associated with urease-producing pathogens (Serap Başoğlu et al., 2013).
Structural Insights and Chemical Properties
The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound derived from ethyl 1-piperazinecarboxylate, has been elucidated, providing valuable insights into its conformation and the orientations of its functional groups. This information is crucial for understanding the chemical behavior and reactivity of similar compounds, facilitating their application in designing new drugs and materials with desired properties (Md. Serajul Haque Faizi et al., 2016).
Development of Antitubercular Agents
Efforts in designing molecules for inhibiting Mycobacterium tuberculosis DNA GyrB have led to the synthesis of compounds based on ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole. These studies are pivotal in the search for new antitubercular therapies, with certain derivatives demonstrating promising inhibitory activities against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, as well as showing potential for non-cytotoxicity in eukaryotic cells (K. Reddy et al., 2014).
Properties
IUPAC Name |
ethyl 4-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-2-25-18(24)21-9-7-20(8-10-21)16(22)11-19-17(23)15-12-26-13-5-3-4-6-14(13)27-15/h3-6,15H,2,7-12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPHFQHVJJTNIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B4613586.png)
![methyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4613590.png)

![2-(ethylthio)-3-(4-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4613604.png)
![3-{1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B4613620.png)
![N-cycloheptyl-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4613627.png)
![N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4613633.png)


![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B4613659.png)
![N-[4-(acetylamino)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4613660.png)

![N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4613680.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4613687.png)
